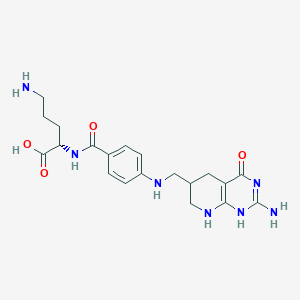
Dthp-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dthp-ornithine, also known as this compound, is a useful research compound. Its molecular formula is C20H27N7O4 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stress and Fatigue Management
Recent studies have investigated the effects of L-ornithine on stress relief and sleep quality. A randomized controlled trial demonstrated that supplementation with L-ornithine significantly reduced serum cortisol levels, which are indicative of stress, and improved perceived mood and sleep quality among participants. The study involved 52 healthy adults who consumed 400 mg/day of L-ornithine for eight weeks, leading to notable improvements in stress-related symptoms and sleep quality as measured by various scales .
Athletic Performance Enhancement
L-ornithine has been studied for its potential to enhance athletic performance. Research indicates that ingestion of L-ornithine hydrochloride can lead to increased serum growth hormone levels post-exercise, particularly in untrained young males. In a controlled setting, participants who ingested L-ornithine showed significantly higher levels of growth hormone compared to those receiving a placebo, suggesting its efficacy in promoting muscle recovery and performance during strength training .
Hepatic Encephalopathy Treatment
Dthp-ornithine has shown promise in treating hepatic encephalopathy, a condition characterized by cognitive impairment due to liver dysfunction. Studies have indicated that administering L-ornithine-L-aspartate can improve ammonia levels and overall disease status in patients with hepatic encephalopathy. This is particularly relevant for individuals with liver disease, where ammonia accumulation can lead to severe neurological symptoms .
Urea Cycle Disorders
Ornithine transcarbamylase (OTC) deficiency is a genetic disorder affecting the urea cycle, leading to hyperammonemia and associated complications. Case studies highlight the importance of managing OTC deficiency through dietary modifications and supplementation with compounds like L-citrulline and this compound. These interventions have been shown to stabilize metabolic control and improve cognitive function in affected patients .
Cell Culture Applications
In cell culture studies, this compound has been utilized to investigate its effects on cellular processes. It has been noted that ornithine can influence DNA synthesis and cellular morphology, making it a valuable compound in research focused on cell growth and maintenance .
Data Summary Table
Case Studies Overview
- Stress Relief Study : Participants reported significant improvements in sleep quality and mood after eight weeks of L-ornithine supplementation.
- Athletic Performance : Untrained males showed enhanced growth hormone levels after consuming L-ornithine hydrochloride post-strength training.
- OTC Deficiency Management : A patient with OTC deficiency experienced improved cognitive function after dietary changes and nitrogen-scavenger therapy including this compound.
Propiedades
Número CAS |
141397-59-3 |
|---|---|
Fórmula molecular |
C20H27N7O4 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H27N7O4/c21-7-1-2-15(19(30)31)25-17(28)12-3-5-13(6-4-12)23-9-11-8-14-16(24-10-11)26-20(22)27-18(14)29/h3-6,11,15,23H,1-2,7-10,21H2,(H,25,28)(H,30,31)(H4,22,24,26,27,29)/t11?,15-/m0/s1 |
Clave InChI |
YYXQTKSKWJEYRP-MHTVFEQDSA-N |
SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
SMILES isomérico |
C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O |
SMILES canónico |
C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
Sinónimos |
N(alpha)-(5-deaza-5,6,7,8-tetrahydropteroyl)ornithine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















